1-Boc-4-[(4-ethoxyphenyl)amino]-piperidine

Catalog No.
S6613244
CAS No.
501673-54-7
M.F
C18H28N2O3
M. Wt
320.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Boc-4-[(4-ethoxyphenyl)amino]-piperidine

CAS Number

501673-54-7

Product Name

1-Boc-4-[(4-ethoxyphenyl)amino]-piperidine

IUPAC Name

tert-butyl 4-(4-ethoxyanilino)piperidine-1-carboxylate

Molecular Formula

C18H28N2O3

Molecular Weight

320.4 g/mol

InChI

InChI=1S/C18H28N2O3/c1-5-22-16-8-6-14(7-9-16)19-15-10-12-20(13-11-15)17(21)23-18(2,3)4/h6-9,15,19H,5,10-13H2,1-4H3

InChI Key

WQRRYURNCWSHJE-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)NC2CCN(CC2)C(=O)OC(C)(C)C

Canonical SMILES

CCOC1=CC=C(C=C1)NC2CCN(CC2)C(=O)OC(C)(C)C

1-Boc-4-[(4-ethoxyphenyl)amino]-piperidine is a chemical compound with the molecular formula C18H28N2O3C_{18}H_{28}N_{2}O_{3} and a molar mass of 320.43 g/mol. It features a piperidine ring, which is a six-membered nitrogen-containing heterocycle, and is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to one of its nitrogen atoms. The compound also contains an ethoxyphenyl group, which enhances its biological activity and potential applications in medicinal chemistry .

  • Hydrolysis: The Boc protecting group can be removed under acidic or basic conditions, yielding the free amine.
  • Substitution Reactions: The piperidine nitrogen can participate in nucleophilic substitution reactions, allowing for the introduction of different functional groups.
  • Reduction: The compound can be reduced to form derivatives with varying degrees of saturation .

This compound exhibits notable biological activity, primarily due to its ability to interact with various biological targets. It has been studied for its potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development. Its structure allows for interactions that can modulate biological pathways, particularly in the context of cancer and neurodegenerative diseases .

Several synthesis methods have been developed for 1-Boc-4-[(4-ethoxyphenyl)amino]-piperidine:

  • Boc Protection: The synthesis typically begins with the protection of the amine group on piperidine using tert-butyl chloroformate.
  • Formation of Ethoxyphenyl Group: The reaction of 4-ethoxyaniline with the Boc-protected piperidine can yield the desired compound through coupling reactions, often facilitated by coupling agents like EDC (1-(3-dimethylaminopropyl)-3-ethylcarbodiimide).
  • Purification: The final product is usually purified through recrystallization or chromatography to achieve high purity levels suitable for biological testing .

1-Boc-4-[(4-ethoxyphenyl)amino]-piperidine has several applications:

  • Pharmaceutical Research: It serves as an intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting neurological disorders and cancer.
  • Chemical Biology: The compound is used in studies investigating enzyme inhibition and receptor modulation.
  • Organic Synthesis: Its versatile reactivity makes it valuable in synthesizing other complex organic molecules .

Studies on 1-Boc-4-[(4-ethoxyphenyl)amino]-piperidine have focused on its interactions with specific enzymes and receptors. Research indicates that it may act as a selective inhibitor for certain targets, potentially leading to therapeutic applications in treating diseases like cancer and neurodegenerative disorders. The mechanism involves binding interactions that stabilize or destabilize enzyme-substrate complexes, impacting metabolic pathways .

Similar compounds include:

  • 1-Boc-4-(aminophenyl)piperidine
    • Molecular Formula: C16H24N2O2C_{16}H_{24}N_{2}O_{2}
    • Notable for its simpler phenyl substitution without ethoxy modification.
  • 1-Boc-4-(2-Ethoxycarbonylvinyl)piperidine
    • Molecular Formula: C15H25NO4C_{15}H_{25}NO_{4}
    • Features an ethoxycarbonylvinyl group, differing in reactivity and potential applications.

Uniqueness

1-Boc-4-[(4-ethoxyphenyl)amino]-piperidine stands out due to its combination of the ethoxyphenyl group and the Boc protecting group, which enhances both stability and reactivity. This unique structure allows it to serve as a versatile intermediate in drug synthesis while also providing specific biological activities that are not present in simpler analogs .

XLogP3

3.7

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

320.20999276 g/mol

Monoisotopic Mass

320.20999276 g/mol

Heavy Atom Count

23

Dates

Last modified: 11-23-2023

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